molecular formula C25H25N5O3 B2747771 2-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1019154-15-4

2-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No. B2747771
CAS RN: 1019154-15-4
M. Wt: 443.507
InChI Key: YDHPYIQOGIBZRF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde is a useful research compound. Its molecular formula is C25H25N5O3 and its molecular weight is 443.507. The purity is usually 95%.
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Scientific Research Applications

Genotoxicity and Metabolic Activation

Compounds like 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, which shares structural similarities with the target compound, are explored for their pharmacological potentials, such as obesity treatment through selective 5-HT2C agonism. However, research also highlights the importance of evaluating genotoxicity potential, revealing that metabolic activation can lead to DNA covalent binding, underscoring the critical balance between therapeutic benefits and potential risks (Kalgutkar et al., 2007).

Receptor Binding and Potential Ligands

The synthesis and in vitro receptor binding assays of pyrazolo[1,5-α]pyridines demonstrate the potential of these compounds as dopamine receptor ligands. Such studies are foundational in designing new therapeutic agents targeting neurological disorders, indicating the extensive applications of these compounds in developing novel treatments for conditions like Parkinson's disease and schizophrenia (Li Guca, 2014).

Synthesis Routes and Derivative Applications

Research into the synthesis of pyrazolo[3,4-d]pyrimidine and related derivatives reveals the versatility of these compounds in medicinal chemistry. Such synthetic routes enable the development of a wide array of derivatives with potential biological activities, including anticancer, antimicrobial, and antiviral properties. This versatility underscores the compound's significance in drug discovery and design (Jachak et al., 2006).

Cytotoxicity and Anticancer Research

The exploration of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives for in vitro cytotoxic activity against cancer cells highlights the potential of these compounds in oncology. Such studies provide a crucial basis for the development of new anticancer agents, offering hope for more effective and targeted cancer therapies (Ashraf S. Hassan et al., 2014).

properties

IUPAC Name

2-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-32-20-7-3-18(4-8-20)23-22(17-31)24-25(26-11-12-30(24)27-23)29-15-13-28(14-16-29)19-5-9-21(33-2)10-6-19/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHPYIQOGIBZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2C=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde

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